molecular formula C10H11ClFN B13319598 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline CAS No. 939757-92-3

3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline

Cat. No.: B13319598
CAS No.: 939757-92-3
M. Wt: 199.65 g/mol
InChI Key: HQWTVQHZKSLPLM-UHFFFAOYSA-N
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Description

3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of benzene with an amino group attached to the aromatic ring This compound is characterized by the presence of a chlorine atom at the 3-position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the 4-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the aromatic ring.

    Alkylation: Alkylation of the amino group with cyclopropylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., acyl chlorides).

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    N-(cyclopropylmethyl)-4-fluoroaniline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-chloro-N-(cyclopropylmethyl)aniline: Lacks the fluorine atom, which can influence its electronic properties.

Uniqueness

3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the cyclopropylmethyl group, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

939757-92-3

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline

InChI

InChI=1S/C10H11ClFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

HQWTVQHZKSLPLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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